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Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691 Get Quote

Application Notes and Protocols for MT-802
Topic: MT-802 Dosage and Concentration for In Vitro Assays Audience: Researchers,

scientists, and drug development professionals.

Introduction
MT-802 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce

the degradation of Bruton's tyrosine kinase (BTK). As a bifunctional molecule, MT-802 recruits

BTK to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and

subsequent proteasomal degradation of BTK. This mechanism of action makes it a valuable

tool for studying BTK signaling and a potential therapeutic agent, particularly for cancers with

acquired resistance to BTK inhibitors like ibrutinib, such as chronic lymphocytic leukemia (CLL)

with the C481S mutation. These notes provide detailed protocols and dosage guidelines for

utilizing MT-802 in various in vitro cell-based assays.

Mechanism of Action
MT-802 functions by forming a ternary complex between the target protein (BTK) and an E3

ubiquitin ligase (cereblon). This proximity induces the transfer of ubiquitin molecules to BTK,

tagging it for recognition and degradation by the 26S proteasome. Unlike traditional inhibitors

that only block the protein's activity, MT-802 eliminates the protein from the cell, offering a

distinct and often more durable biological outcome.
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Step 1: Ternary Complex Formation

Step 2: Ubiquitination

Step 3: Proteasomal Degradation
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Caption: MT-802 mediated degradation of BTK via the ubiquitin-proteasome system.
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Quantitative Data: In Vitro Activity of MT-802
The following table summarizes the key quantitative parameters of MT-802 activity from various

cell-based assays.
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Parameter
Target / Cell
Line

Value Assay Type Reference

DC₅₀ BTK Degradation 1 nM Not Specified

DC₅₀ BTK Degradation 9.1 nM Not Specified

DC₅₀

BTK Degradation

(NAMALWA

cells)

6.2 nM
Immunoblotting

(24h)

DC₅₀

Wild-Type BTK

(WT BTK XLAs

cells)

14.6 nM
Immunoblotting

(24h)

DC₅₀

C481S Mutant

BTK (C481S

BTK XLAs cells)

14.9 nM
Immunoblotting

(24h)

IC₅₀ Binding to BTK 18.11 nM TR-FRET

IC₅₀

Binding to

Cereblon

(CRBN)

1.258 µM TR-FRET

IC₅₀
Cytotoxicity

(TMD8 cells)
12 nM

CellTiter-Glo

(48h)

IC₅₀ Wild-Type BTK 46.9 nM Not Specified

IC₅₀
C481S Mutant

BTK
20.9 nM Not Specified

Effective

Concentration

BTK Degradation

(HEK293 cells)
0.1 - 10 µM

Immunoblotting

(24h)

Effective

Concentration

BTK Degradation

(NAMALWA

cells)

0.25 - 250 nM
Immunoblotting

(24h)

Time to

Degradation

Half of total BTK

degraded
~50 minutes Not Specified
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Time to

Degradation

Complete BTK

degradation

As early as 4

hours
Not Specified

Application Notes
Stock Solution Preparation
Proper preparation of the MT-802 stock solution is critical for obtaining reproducible results.

Solvent: MT-802 is soluble in Dimethyl Sulfoxide (DMSO). Use fresh, anhydrous DMSO to

prepare the initial high-concentration stock.

Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100

mg/mL in DMSO.

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw

cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.

Working Dilutions: For cell-based assays, prepare fresh working dilutions from the stock

solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in

the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Recommended Cell Lines
MT-802 has been validated in several cell lines, including:

NAMALWA: A human Burkitt's lymphoma cell line suitable for studying BTK degradation.

TMD8: A human diffuse large B-cell lymphoma cell line useful for assessing cytotoxicity.

HEK293: Human embryonic kidney cells are useful for ectopic expression of wild-type or

mutant BTK variants.

Primary CLL Cells: MT-802 has been shown to be effective in degrading BTK in primary cells

from CLL patients.

Concentration Range and Incubation Time
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For Degradation Assays (DC₅₀): A concentration range of 0.1 nM to 1000 nM is

recommended to generate a full dose-response curve. Maximal degradation is often

observed by 250 nM.

For Time-Course Experiments: MT-802 is a rapid degrader. Time points between 1 and 24

hours can be used to study the kinetics of BTK degradation. Significant degradation is

observed as early as 4 hours.

For Cytotoxicity Assays: An incubation period of 48 hours or longer is recommended to

observe effects on cell viability.

Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay via
Immunoblotting
This protocol describes how to measure the degradation of BTK protein in a selected cell line

following treatment with MT-802.
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Experimental Workflow: BTK Degradation Assay

1. Cell Seeding
Plate cells and allow to adhere overnight.

2. MT-802 Treatment
Treat cells with a serial dilution of MT-802.

Include DMSO vehicle control.

3. Cell Lysis
Harvest cells and lyse to extract total protein.

4. Protein Quantification
Determine protein concentration (e.g., BCA assay).

5. SDS-PAGE
Separate proteins by size.

6. Western Blot
Transfer proteins to a membrane.

7. Immunodetection
Probe with anti-BTK and loading control antibodies.

8. Imaging & Analysis
Quantify band intensity to determine % degradation.

Click to download full resolution via product page

Caption: Workflow for assessing MT-802 induced BTK degradation via immunoblotting.
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Materials:

Selected cell line (e.g., NAMALWA)

Complete cell culture medium

MT-802 stock solution (10 mM in DMSO)

DMSO (vehicle control)

Multi-well culture plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-BTK, Mouse anti-β-actin (or other loading control)

Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse

ECL chemiluminescence substrate

Imaging system

Methodology:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at

the time of harvest. Allow cells to attach and grow overnight.

MT-802 Treatment: Prepare serial dilutions of MT-802 in culture medium (e.g., 0, 0.1, 1, 10,

100, 1000 nM). The '0' sample should contain the same final concentration of DMSO as the
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highest MT-802 concentration and will serve as the vehicle control.

Incubation: Remove the old medium from the cells and add the medium containing MT-802
or vehicle. Incubate for the desired time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each

well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30

minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay according to the manufacturer's protocol.

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples.

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of

protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run until adequate separation is

achieved.

Western Blotting: Transfer the separated proteins to a PVDF membrane.

Immunodetection:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibody against BTK (diluted in blocking buffer)

overnight at 4°C.

Wash the membrane 3 times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane 3 times with TBST.

Repeat the process for the loading control antibody (e.g., β-actin).

Imaging and Analysis: Add ECL substrate to the membrane and capture the

chemiluminescent signal using an imaging system. Quantify the band intensities using

software like ImageJ. Normalize the BTK band intensity to the loading control. Calculate the
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percentage of BTK remaining relative to the vehicle-treated control to determine the dose-

dependent degradation.

Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol measures the effect of MT-802 on cell viability, using a luminescence-based

assay that quantifies ATP.

Materials:

Selected cell line (e.g., TMD8)

Complete cell culture medium

White, opaque 96-well microplates

MT-802 stock solution

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Luminometer

Methodology:

Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well) in 100 µL of medium.

MT-802 Treatment: After 24 hours, treat the cells with a serial dilution of MT-802 in culture

medium. Include wells for vehicle control (DMSO) and no-cell background control.

Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

Assay Procedure:

Equilibrate the plate and the viability reagent to room temperature.

Add the viability reagent to each well according to the manufacturer's instructions (e.g.,

100 µL).
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Subtract the average background reading from all other measurements.

Normalize the data by expressing the readings from treated wells as a percentage of the

vehicle control wells. Plot the results to determine the IC₅₀ value.

To cite this document: BenchChem. [MT-802 dosage and concentration for in vitro assays].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818691#mt-802-dosage-and-concentration-for-in-
vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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